BMS-795311 is a significant chemical compound recognized for its role as a potent inhibitor of cholesteryl ester transfer protein. This compound has garnered attention in the field of cardiovascular research due to its potential impact on lipid metabolism and related diseases. The compound's efficacy is demonstrated through its low inhibitory concentration, showcasing its strength as a therapeutic agent.
BMS-795311 is classified as a cholesteryl ester transfer protein inhibitor. It was developed by Bristol-Myers Squibb and is categorized under small molecules targeting lipid metabolism. The compound is primarily studied for its ability to modulate lipid profiles, which may help in the treatment of atherosclerosis and other cardiovascular conditions.
The synthesis of BMS-795311 involves several chemical reactions that focus on creating the triphenylethanamine backbone, which is essential for its activity as a cholesteryl ester transfer protein inhibitor. The synthetic pathway typically includes:
These methods ensure that the compound is synthesized efficiently while maintaining high yields and purity levels.
BMS-795311 undergoes various chemical reactions pertinent to its function as an inhibitor of cholesteryl ester transfer protein. Key reactions include:
These reactions are critical for understanding how BMS-795311 exerts its therapeutic effects.
The mechanism by which BMS-795311 operates involves:
This mechanism underscores the potential cardiovascular benefits associated with BMS-795311.
BMS-795311 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and during formulation development.
BMS-795311 has several applications in scientific research, particularly in studies related to:
This compound represents a valuable tool in both preclinical and clinical research settings aimed at improving cardiovascular health outcomes.
BMS-795311 inhibits CETP through high-affinity occlusion of its central hydrophobic tunnel, a structural feature essential for lipid shuttling between lipoproteins. Molecular dynamics simulations reveal that the inhibitor's trifluoromethylbenzamide and tetrafluoroethoxy-phenyl groups engage in extensive hydrophobic interactions with conserved residues (Leu⁶⁵, Ile⁹⁸, Phe²⁶³, Val⁴⁵⁸) lining the 60 Å tunnel, creating a steric barrier that prevents cholesteryl ester (CE) and triglyceride (TG) translocation [1] [5]. This physical blockade mechanism is substantiated by protein-ligand docking studies showing BMS-795311 occupying the same binding regions normally traversed by neutral lipids, with binding energies exceeding –9 kcal/mol [1].
Notably, BMS-795311 binding induces conformational plasticity in CETP's C-terminal domain, as demonstrated by principal component analysis. This structural flexibility paradoxically stabilizes the inhibitor-bound complex while impairing the protein's ability to adopt the bent configurations required for lipid transfer between lipoprotein particles [1] [5]. The compound achieves exceptional potency in biochemical and physiological contexts, with IC₅₀ values of 4 nM in scintillation proximity assays (SPA) and 0.22 μM in human whole plasma assays (hWPA), indicating effective target engagement even in complex biological matrices [2] [6].
Table 1: Inhibition Profile of BMS-795311 in Preclinical Models
Assay System | IC₅₀ Value | Experimental Context | Biological Outcome |
---|---|---|---|
Enzyme-based SPA | 4 nM | Recombinant CETP | Direct target binding |
Human Whole Plasma | 0.22 μM | Plasma lipid transfer | Inhibition of CE/TG exchange |
Transgenic Mice | 1 mg/kg (oral) | hCETP/apoB-100 dual Tg | 70% CETP activity inhibition at 8h |
Hamster Model | 10 mg/kg (oral) | Moderately fat-fed | 45% HDL-C elevation |
CETP mediates the heteroexchange of neutral lipids—specifically facilitating the transfer of cholesteryl esters (CE) from antiatherogenic high-density lipoproteins (HDL) to atherogenic low-density (LDL) and very-low-density lipoproteins (VLDL), with reciprocal transfer of triglycerides (TG) [1] [5]. This activity reduces HDL-cholesterol (HDL-C) while increasing LDL-cholesterol (LDL-C), creating a proatherogenic lipid profile. Genetic deficiency studies demonstrate that CETP impairment elevates HDL-C by 30–100% and reduces LDL-C, establishing its mechanistic rationale for pharmacological inhibition [3]. BMS-795311 targets this pathway by disrupting CE/TG shuttling, thereby preserving HDL particle integrity and promoting reverse cholesterol transport—the process whereby excess cholesterol is transported from peripheral tissues to the liver for excretion [3] [5].
The compound's efficacy in modulating lipid transport manifests in preclinical models through quantifiable increases in HDL-C. In hCETP/apoB-100 dual transgenic mice, oral administration (3–10 mg/kg) produced dose-dependent HDL-C elevation up to 45%, attributable to inhibited CETP-mediated HDL catabolism [2] [3]. Structural analyses reveal that CETP accommodates two lipid molecules (CE or TG) in parallel "tuning fork" conformations within its hydrophobic tunnel. BMS-795311 exploits this architecture by occupying the same space, but its binding increases TG-CETP contact interfaces by approximately 20% compared to natural substrates, explaining its potent disruption of bidirectional lipid flux [5]. This mechanism directly counters the lipid profile characteristic of atherosclerosis progression, wherein CETP activity correlates with reduced HDL functionality and accelerated plaque formation.
Table 2: Comparative CETP Inhibitor Pharmacological Profiles
Compound | Chemical Class | CETP SPA IC₅₀ (μM) | HDL-C Increase (Preclinical) | Structural Mechanism |
---|---|---|---|---|
BMS-795311 | Triphenylethanamine | 0.004 | 45% (hamster, 10 mg/kg) | Tunnel occlusion |
Anacetrapib | Tetrahydroquinoline | 0.040* | 140% (human, Phase III) | Competitive inhibition |
Compound 13 | Triphenylethanamine | 0.002 | Comparable to BMS-795311 | Tunnel occlusion |
Evacetrapib | Tetrahydroquinoline | 0.005* | 130% (human, Phase II) | Competitive inhibition |
*Reported literature values for reference compounds
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3